molecular formula C36H30N4O7S2 B2639223 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 392251-64-8

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2639223
CAS No.: 392251-64-8
M. Wt: 694.78
InChI Key: KPNVOKHGCYIEFT-UHFFFAOYSA-N
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Description

The compound N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide features a symmetrical structure with two 1,3-thiazole rings substituted at the 4-position with 3,4-dimethoxyphenyl groups. These thiazole moieties are interconnected via a central phenoxy-benzamide scaffold. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzamide-thiazole hybrids) have been extensively studied for kinase inhibition, anticancer, and antioxidant activities .

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N4O7S2/c1-43-29-15-9-23(17-31(29)45-3)27-19-48-35(37-27)39-33(41)21-5-11-25(12-6-21)47-26-13-7-22(8-14-26)34(42)40-36-38-28(20-49-36)24-10-16-30(44-2)32(18-24)46-4/h5-20H,1-4H3,(H,37,39,41)(H,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNVOKHGCYIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and various mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H24N2O5SC_{23}H_{24}N_2O_5S and a molecular weight of approximately 440.51 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.

Biological Activity Overview

Recent studies have indicated that compounds containing thiazole moieties exhibit significant biological activities, including:

  • Anticancer Effects : Research has shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, benzothiazole derivatives have demonstrated cytotoxic effects against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines .
  • Anti-inflammatory Properties : Compounds similar to the target molecule have been identified as inhibitors of COX-1/COX-2 enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This effect was observed at concentrations as low as 1 µM .
  • Inhibition of Cytokine Production : The compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in mediating inflammatory responses .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through activation of intrinsic pathways, confirmed by Western blot analysis showing increased levels of pro-apoptotic factors .

Study 1: Antitumor Activity

A study synthesized several benzothiazole derivatives and evaluated their anticancer properties. Among them, a derivative similar to the target compound exhibited significant inhibition of cell growth in A549 and H1299 cells at concentrations ranging from 1 to 4 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of thiazole derivatives. The compound showed selective inhibition of COX-2 with an IC50 value of 0.3 nM, indicating strong anti-inflammatory potential. In vivo studies further confirmed its efficacy in reducing inflammation in animal models .

Data Table: Summary of Biological Activities

Activity TypeEffectConcentrationReference
AnticancerInhibition of A431 cells1 - 4 µM
Induction of apoptosis1 - 4 µM
Anti-inflammatoryCOX-2 inhibitionIC50 = 0.3 nM
Reduced IL-6 and TNF-αNot specified

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its bis-thiazole design and 3,4-dimethoxyphenyl substitution. Below is a comparison with structurally related compounds from the literature:

Impact of Substituents on Bioactivity

  • 3,4-Dimethoxyphenyl Groups : These substituents increase lipophilicity compared to sulfonamide (e.g., ’s 3,4-dimethyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide ) or trifluoromethyl groups (). This may enhance cellular uptake but reduce aqueous solubility .
  • Bis-Thiazole Design: The dual thiazole rings in the target compound contrast with mono-thiazole derivatives (e.g., ). Symmetrical structures often improve binding affinity in kinase inhibitors by enabling dual interactions with target proteins .
  • Phenoxy Linker: Unlike sulfamoyl () or triazole linkers (), the phenoxy group provides rigidity and may influence π-π stacking in biological targets .

Characterization Methods :

  • IR Spectroscopy : Confirms C=O (1663–1682 cm⁻¹) and NH (3150–3414 cm⁻¹) stretches () .
  • NMR/MS : Used to verify substituent positions and purity () .

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